molecular formula C12H18N2O2 B181610 Benzyl (2-amino-2-methylpropyl)carbamate CAS No. 156892-82-9

Benzyl (2-amino-2-methylpropyl)carbamate

Cat. No. B181610
M. Wt: 222.28 g/mol
InChI Key: YOQCQUOSSVXHLD-UHFFFAOYSA-N
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Description

Benzyl (2-amino-2-methylpropyl)carbamate is an organic compound with the molecular formula C12H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .


Synthesis Analysis

The synthesis of carbamates, such as Benzyl (2-amino-2-methylpropyl)carbamate, often involves the use of protecting groups for amines. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group . The carboxybenzyl (CBz) group, which has a benzyl group, can be removed using catalytic hydrogenation . A copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions .


Molecular Structure Analysis

The molecular structure of Benzyl (2-amino-2-methylpropyl)carbamate is based on its molecular formula C12H18N2O2. It is a carbamate, which can be viewed as the ester of carbamic acid and benzyl alcohol .


Chemical Reactions Analysis

Carbamates, including Benzyl (2-amino-2-methylpropyl)carbamate, are useful protecting groups for amines. They can be installed and removed under relatively mild conditions . For instance, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid or heat .

Safety And Hazards

The safety data sheet for Benzyl carbamate indicates that it is harmful if inhaled and may cause respiratory irritation . It should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided .

properties

IUPAC Name

benzyl N-(2-amino-2-methylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCQUOSSVXHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570359
Record name Benzyl (2-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-amino-2-methylpropyl)carbamate

CAS RN

156892-82-9
Record name Benzyl (2-amino-2-methylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 65 g sample of 1,2-diamino-2-methylpropane dissolved in 650 mL of toluene cooled to -5° C. was added dropwise over 45 minutes a toluene solution (200 mL) of benzylchloroformate (52 g, 1.18 mmol). The reaction was warmed to room temperature and stirred for 2 hours before it was filtered and the filtrate was stripped of all solvent under reduced pressure. The residue, dissolved in CH2Cl2 (100 mL), was filtered and the filtrate again was stripped of all solvent to produce the title compound (54 g) as a viscous oil.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
650 mL
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solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

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